1-(3-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
1-(3-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is characterized by a fused ring system consisting of a pyrazole ring and a quinoline ring, with a fluorophenyl and a methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluoroaniline with 3-methyl-1-phenyl-1H-pyrazol-5-amine in the presence of a suitable catalyst and solvent. The reaction is often carried out under reflux conditions to facilitate the formation of the desired fused ring system.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as microwave-assisted synthesis and the use of recyclable catalysts can be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or pyrazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or catalysis.
Major Products: The major products formed from these reactions include various substituted quinoline and pyrazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition of enzymatic activity or the alteration of receptor signaling pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
- 1-Phenyl-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline
- 1-(4-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline
- 1-(3-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline
Comparison: 1-(3-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its electronic properties and reactivity This fluorine substitution can enhance the compound’s stability and bioactivity compared to its non-fluorinated analogs
Properties
CAS No. |
654650-65-4 |
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Molecular Formula |
C17H14FN3 |
Molecular Weight |
279.31 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-3-methyl-4,5-dihydropyrazolo[4,3-c]quinoline |
InChI |
InChI=1S/C17H14FN3/c1-11-15-10-19-16-8-3-2-7-14(16)17(15)21(20-11)13-6-4-5-12(18)9-13/h2-9,19H,10H2,1H3 |
InChI Key |
YYUWXMBCXLKXIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1CNC3=CC=CC=C32)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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